molecular formula C10H21NO2 B6353254 Ethyl 3-[(3-methylbutyl)amino]propanoate CAS No. 1094629-94-3

Ethyl 3-[(3-methylbutyl)amino]propanoate

Cat. No.: B6353254
CAS No.: 1094629-94-3
M. Wt: 187.28 g/mol
InChI Key: FPDUJZVBGBNATG-UHFFFAOYSA-N
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Description

Ethyl 3-[(3-methylbutyl)amino]propanoate is an ester derivative of β-alanine featuring a 3-methylbutyl (isoamyl) amine substituent. These compounds are typically synthesized via nucleophilic substitution or condensation reactions, as seen in intermediates for pharmaceuticals (e.g., dabigatran etexilate precursors) and agrochemicals (e.g., insect repellents) .

Properties

IUPAC Name

ethyl 3-(3-methylbutylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-4-13-10(12)6-8-11-7-5-9(2)3/h9,11H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPDUJZVBGBNATG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNCCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 3-[(3-methylbutyl)amino]propanoate typically involves the esterification of 3-aminopropionic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion. Industrial production methods may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Ethyl 3-[(3-methylbutyl)amino]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

Ethyl 3-[(3-methylbutyl)amino]propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound’s ester and amine functionalities make it useful in studying enzyme-substrate interactions.

    Industry: Utilized in the production of fragrances and flavoring agents due to its ester group.

Mechanism of Action

The mechanism of action of Ethyl 3-[(3-methylbutyl)amino]propanoate involves its interaction with biological molecules through hydrogen bonding and hydrophobic interactions. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, while the amine group can form hydrogen bonds with various biological targets.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 2: Key Research Findings on Analogous Compounds

Compound Key Finding Reference
Ethyl 3-[(5-chloropyridin-2-yl)amino]-2-methyl-3-oxopropanoate Induces apoptosis in cancer cells via AIMP2-DX2 inhibition
Ethyl 3-(pyridin-2-ylamino)propanoate Intermediate in dabigatran synthesis (33.6% yield)
Ethyl N-acetyl-N-butyl-β-alanine Broad-spectrum insect repellent with low mammalian toxicity
Ethyl 3-(sec-butylamino)propanoate NMR-confirmed structure with solvent-dependent proton shifts

Biological Activity

Ethyl 3-[(3-methylbutyl)amino]propanoate, a compound of interest in medicinal chemistry and biochemistry, has garnered attention due to its potential biological activities, particularly in the context of enzyme modulation and insect repellency. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical interactions, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its ester functional group and an amino group attached to a propanoate moiety. Its molecular formula is C12H23NC_{12}H_{23}N with a molecular weight of approximately 197.32 g/mol. The compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Target Interactions

  • Enzyme Interaction : this compound has been shown to interact with key enzymes such as acetylcholinesterase (AChE). This interaction inhibits AChE activity, leading to increased levels of acetylcholine in synaptic clefts, which can enhance neurotransmission.
  • Insect Repellency : The compound acts as an insect repellent by interfering with the sensory mechanisms of insects, making it less likely for them to bite or feed. This effect is attributed to the compound's odor profile, which is intolerable to many insect species.

Biochemical Pathways

The compound influences several biochemical pathways:

  • It modulates cell signaling pathways involved in inflammatory responses, potentially reducing inflammation in treated cells.
  • It participates in metabolic pathways through hydrolysis by esterases, resulting in the formation of butylamine and ethyl propanoate.

Case Studies and Experimental Data

  • In Vitro Studies : Laboratory experiments have demonstrated that at low concentrations, this compound exhibits minimal cytotoxicity while effectively modulating cellular processes related to inflammation and neurotransmission.
  • Animal Models : In vivo studies indicate that the compound can influence behavioral responses in animal models, particularly in reducing insect attraction and enhancing resistance to insect-borne diseases.
  • Stability and Dosage Effects : Research highlights that the compound remains stable under standard laboratory conditions, with minimal degradation over time. Dosage variations have shown that lower doses yield beneficial effects without significant toxicity.

Biochemical Analysis

A detailed biochemical analysis reveals the following properties:

PropertyDescription
Solubility Soluble in organic solvents; moderate stability
Transport Mechanisms Mediated by passive diffusion and active transport
Subcellular Localization Targeted to specific organelles through post-translational modifications

Applications in Medicinal Chemistry

This compound serves as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders due to its ability to modulate neurotransmitter levels. Its potential as a building block for drug candidates highlights its significance in drug design.

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